



# Application Notes and Protocols: SL 0101-1 Immunoprecipitation of RSK Protein

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Compound of Interest		
Compound Name:	SL 0101-1	
Cat. No.:	B7826142	Get Quote

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## Introduction

The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act as crucial downstream effectors of the MAPK/ERK signaling cascade. These kinases play a significant role in regulating diverse cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of RSK activity has been implicated in various diseases, notably in cancer, making it a compelling target for therapeutic intervention.[1]

**SL 0101-1** is a selective, cell-permeable inhibitor of RSK, isolated from the tropical plant Forsteronia refracta.[1][2] It acts as a reversible, ATP-competitive inhibitor targeting the N-terminal kinase domain (NTKD) of RSK.[2][3] **SL 0101-1** has demonstrated specificity for RSK and has been shown to inhibit the proliferation of cancer cells, such as the MCF-7 human breast cancer cell line, by inducing a G1 phase cell cycle block.[1] This document provides detailed protocols for the immunoprecipitation of RSK protein, a key technique for studying protein-protein interactions and post-translational modifications, in the context of treatment with **SL 0101-1**.

## **Quantitative Data**

The following tables summarize the key quantitative data for **SL 0101-1**.

Table 1: Inhibitor Specifications

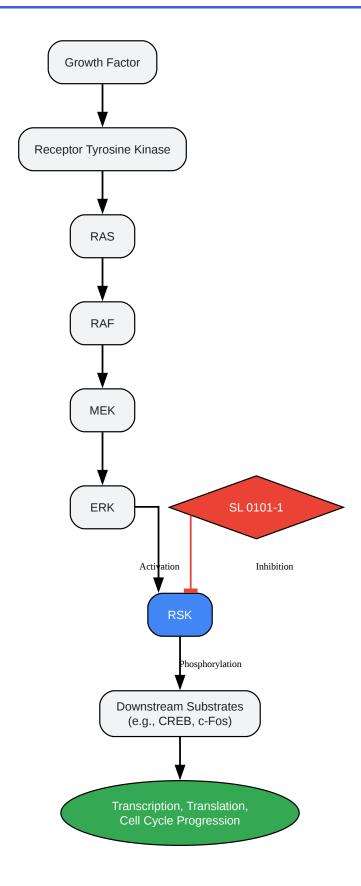


Parameter	Value	Reference
Target	p90 Ribosomal S6 Kinase (RSK)	
IC50	89 nM (for RSK2)	[2][4][5]
Ki	1 μM (for RSK1/2)	[2]
Molecular Weight	516.46 g/mol	
Formula	C25H24O12	
Solubility	Soluble to 10 mM in DMSO	
Purity	≥95%	
Storage	Store at -20°C	

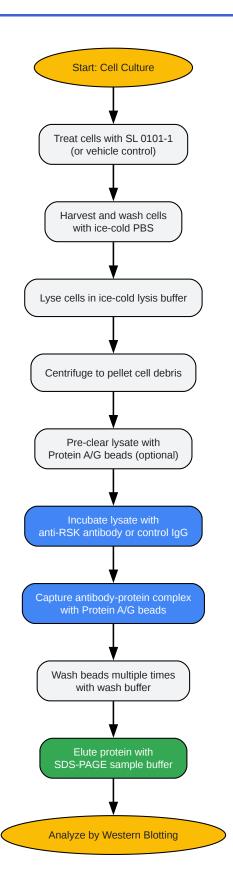
## **Signaling Pathway**

The diagram below illustrates the canonical MAPK/ERK signaling pathway leading to the activation of RSK and the inhibitory effect of **SL 0101-1**. Growth factor signaling initiates a cascade that results in the activation of ERK, which in turn phosphorylates and activates RSK. Activated RSK then phosphorylates numerous downstream substrates, influencing transcription, translation, and other cellular processes. **SL 0101-1** specifically inhibits the N-terminal kinase domain of RSK, preventing the phosphorylation of its substrates.









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### References

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